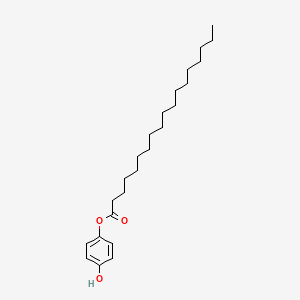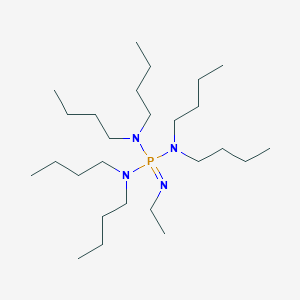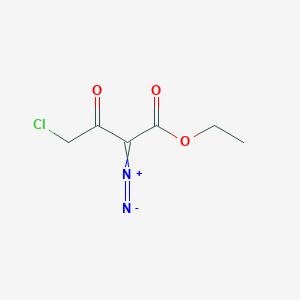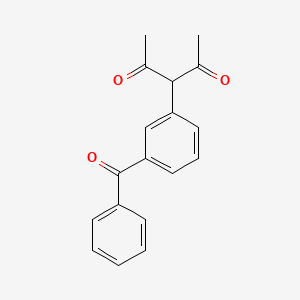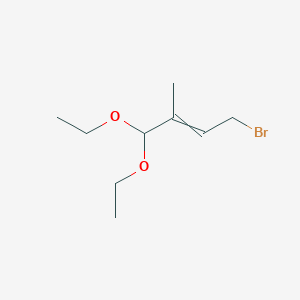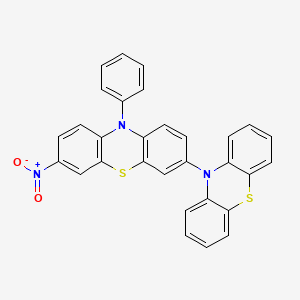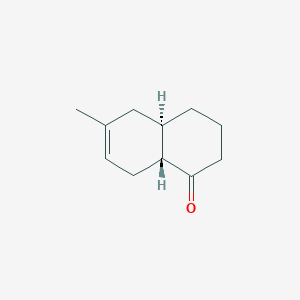
Isoquinolinium, 2-acetyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-acetyl-, chloride is a quaternary ammonium compound derived from isoquinoline It is characterized by the presence of an acetyl group at the second position and a chloride ion as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoquinolinium, 2-acetyl-, chloride typically involves the quaternization of isoquinoline with an acetylating agent in the presence of a chloride source. One common method is the reaction of isoquinoline with acetyl chloride under reflux conditions, which results in the formation of the desired quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isoquinolinium, 2-acetyl-, chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation: The acetyl group can be oxidized to form carboxylate derivatives.
Reduction: The isoquinolinium ring can be reduced to form dihydroisoquinolinium derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols at room temperature.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Isoquinolinium derivatives with different substituents.
Oxidation: Isoquinolinium carboxylates.
Reduction: Dihydroisoquinolinium compounds.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-acetyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of new drugs, particularly in targeting specific receptors in the nervous system.
Industry: Utilized in the production of dyes and pigments, as well as in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of isoquinolinium, 2-acetyl-, chloride involves its interaction with biological membranes and receptors. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. Additionally, it can interact with specific receptors, such as nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound, which lacks the acetyl and chloride groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Pyridinium Salts: Similar quaternary ammonium compounds derived from pyridine.
Uniqueness: Isoquinolinium, 2-acetyl-, chloride is unique due to the presence of both the acetyl group and the chloride ion, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
81357-90-6 |
|---|---|
Molekularformel |
C11H10ClNO |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
1-isoquinolin-2-ium-2-ylethanone;chloride |
InChI |
InChI=1S/C11H10NO.ClH/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12;/h2-8H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SLTJIDXDHSQRDU-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[N+]1=CC2=CC=CC=C2C=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
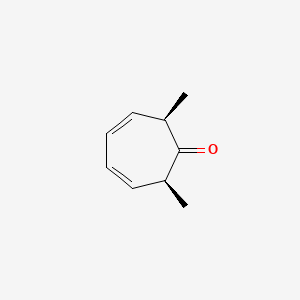
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

